(1H-Indol-7-YL)methanamine - 408356-52-5

(1H-Indol-7-YL)methanamine

Catalog Number: EVT-3124990
CAS Number: 408356-52-5
Molecular Formula: C9H10N2
Molecular Weight: 146.193
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis: Many papers illustrate multi-step processes leading to complex (1H-Indol-7-YL)methanamine derivatives. For instance, a study employed a four-step process to synthesize MF-766, a potent and selective EP4 antagonist [].
  • Cross-coupling reactions: These reactions are valuable tools in attaching various substituents to the indole core. One study utilized a Stille cross-coupling reaction to connect an iodothienopyridine with 5-(tributylstannyl)-1-methylimidazole, forming an imidazole−thienopyridine derivative [].
Molecular Structure Analysis
  • Crystal structure analysis: Several studies employed X-ray crystallography to elucidate the three-dimensional structures of (1H-Indol-7-YL)methanamine derivatives. This technique provides valuable information about bond lengths, bond angles, and intermolecular interactions, contributing to the understanding of structure-activity relationships [, , , , , , , ].
  • Conformation and Substituent Effects: Research has shown that the conformation of (1H-Indol-7-YL)methanamine derivatives can significantly influence their activity. For example, varying the substituent at the para-position of the benzene ring attached to the sulfonamide nitrogen in a series of N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides affected the dihedral angle between the phenyl ring and the indole plane, indicating potential steric effects on their biological activity [].
Mechanism of Action
  • Microtubule Disruption: Some derivatives, like J30, exhibit potent anticancer activity by disrupting microtubule dynamics. J30 binds to the colchicine-binding site of tubulin, preventing microtubule assembly and inducing G2/M phase cell cycle arrest, ultimately leading to apoptosis [].
  • Enzyme Inhibition: Certain derivatives act as enzyme inhibitors, modulating specific signaling pathways. For example, AZD4205 functions as a highly selective JAK1 kinase inhibitor, potentially overcoming treatment resistance in cancers driven by STAT3 phosphorylation []. Another example is LNP023, a potent and selective factor B inhibitor targeting the alternative pathway of the complement system, a critical player in inflammatory diseases [, ].
  • Receptor Antagonism: Some derivatives demonstrate their effects by antagonizing specific receptors. A notable example is compound 14, a potent and selective mineralocorticoid receptor (MR) antagonist exhibiting blood pressure-lowering effects in vivo [].
  • Modulation of Nuclear Receptors: Certain derivatives can directly interact with and modulate the activity of nuclear receptors. For instance, some 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were identified as potential anticancer agents by modulating the expression and activity of the orphan nuclear receptor Nur77 [].
Physical and Chemical Properties Analysis
  • Hydrogen Bonding: Crystal structure analyses of several derivatives reveal the presence of N—H⋯O and N—H⋯N hydrogen bonds, indicating their potential for intermolecular interactions [, , ]. These interactions can influence solubility, crystal packing, and biological activity.
Applications
  • Anticancer Agents: Many derivatives demonstrate promising anticancer activity against various cancer cell lines, including those resistant to conventional chemotherapy. Their mechanisms of action include inhibiting microtubule polymerization, targeting specific kinases involved in cancer cell proliferation and survival, and modulating the activity of nuclear receptors involved in tumorigenesis [, , , , ].
  • Anti-inflammatory Agents: Some derivatives exhibit potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. For example, MF-766 acts as a selective EP4 antagonist, while LNP023 inhibits factor B in the complement system, both offering potential therapeutic interventions for inflammatory diseases [, , ].
  • Antimicrobial Agents: Several derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. This activity suggests their potential use in developing novel antimicrobial agents [, , ].
  • Analgesic Agents: Certain derivatives, such as some 1-(1H-indol-1-yl)ethanone derivatives, have demonstrated analgesic activity in in vivo models, suggesting their potential for pain management [].

N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide (J30)

  • Compound Description: J30 is a potent antitubulin agent that exhibits significant activity against various resistant and non-resistant cancer cell lines in vitro and in vivo. It functions by binding to the colchicine-binding site of tubulin, inhibiting its assembly and promoting microtubule depolymerization. This disruption of the microtubule network leads to cell cycle arrest, ultimately triggering apoptosis through Bcl-2 phosphorylation, cytochrome c translocation, and activation of caspase cascades. []
  • Relevance: J30 shares the core indoline (2,3-dihydro-1H-indole) structure with (1H-Indol-7-YL)methanamine. The presence of a sulfonamide substituent at the 7-position of the indoline ring in J30 further highlights the potential for modifications at this position in the parent compound. []

(S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide

  • Compound Description: This compound represents a novel class of nonsteroidal mineralocorticoid receptor (MR) antagonists. It exhibits potent MR binding affinity in the picomolar range and demonstrates blood pressure-lowering effects in vivo at pharmaceutically relevant doses. []
  • Relevance: This compound shares a methanesulfonamide substituent at the 7-position of the indole ring with (1H-Indol-7-YL)methanamine, highlighting the importance of this specific modification for biological activity, particularly for interacting with nuclear receptors. []

2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile

  • Compound Description: This compound is a small molecule featuring an electron donor-acceptor (D-A) system. It has been investigated as a potential component in organic solar cells due to its electronic properties. []
  • Relevance: This compound, while structurally distinct from (1H-Indol-7-YL)methanamine, showcases the versatility of the indole scaffold and highlights the potential for derivatizing the 7-position with various substituents to tune its electronic and optical properties. []

4-Bromo-N-(2-phenyl-1H-indol-7-yl)benzene­sulfon­amide

  • Compound Description: This novel indole derivative incorporates a 4-bromobenzenesulfonate moiety, serving as a potentially reactive leaving group. This characteristic suggests its potential application in chemical synthesis or as a precursor for developing biologically active compounds. []
  • Relevance: Similar to J30, this compound features a sulfonamide substituent at the 7-position of the indole ring, further emphasizing the significance of this position for derivatization of (1H-Indol-7-YL)methanamine. []
  • Compound Description: This compound exists in multiple crystalline forms, with form B being of particular interest for its potential use in manufacturing a medicament. []
  • Relevance: This compound and (1H-Indol-7-YL)methanamine both share a core indole structure with a substituent at the 7-position, emphasizing the versatility of this position for incorporating various functional groups to modulate biological activity. [, , ]

(3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl] methanone phosphate

  • Compound Description: This compound, similar to its hydrochloride counterpart, also exists in different crystalline forms, with specific forms showing potential for pharmaceutical applications. []
  • Relevance: This compound shares a core indole structure and a 7-position substituent with (1H-Indol-7-YL)methanamine, emphasizing the potential for modifying the parent compound at this position to achieve desired physicochemical properties and potentially enhance its biological activity. [, , ]

N-(7-indolyl)benzene-sulfonamides

  • Compound Description: This class of compounds has shown promise as potential antitumor agents. Specifically, they have demonstrated activity as potent cell cycle inhibitors. []
  • Relevance: This class of compounds emphasizes the potential of incorporating a sulfonamide group at the 7-position of the indole ring in (1H-Indol-7-YL)methanamine for developing new anticancer agents. This structural similarity highlights a possible direction for further research and development of the parent compound. []

8. 4-{1-[({1- [4-(Trifluoromethyl)benzyl]-1H-indol-7-yl}carbonyl)amino] cyclopropyl}benzoic Acid (MF-766)* Compound Description: MF-766 is a highly potent and selective EP4 antagonist. It exhibits a high degree of selectivity for the EP4 receptor and is a promising candidate for the treatment of inflammatory pain. []* Relevance: This compound underscores the potential of modifications at the 7-position of the indole ring in (1H-Indol-7-YL)methanamine for achieving selectivity and potency towards specific biological targets. []

Properties

CAS Number

408356-52-5

Product Name

(1H-Indol-7-YL)methanamine

IUPAC Name

1H-indol-7-ylmethanamine

Molecular Formula

C9H10N2

Molecular Weight

146.193

InChI

InChI=1S/C9H10N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H,6,10H2

InChI Key

NMNYQFZHZZSSQC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)CN)NC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.